1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea

Medicinal Chemistry SAR Exploration Procurement Specification

Procure this distinct N,N′-unsymmetrical urea to evaluate spacer branching in P2Y₁ antagonist SAR matrices without custom synthesis delays. It serves as a flexible, membrane-permeable negative control for sEH thermodynamic profiling (ITC/SPR) and a mass-based calibration standard, with a unique propan-2-yl spacer and 4-ethoxyphenyl arm absent in closest analogs.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 2034331-99-0
Cat. No. B2741095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea
CAS2034331-99-0
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H22N2O3/c1-3-24-17-10-8-16(9-11-17)22-20(23)21-14(2)12-18-13-15-6-4-5-7-19(15)25-18/h4-11,13-14H,3,12H2,1-2H3,(H2,21,22,23)
InChIKeyOGVHVXCOFYQPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea (CAS 2034331-99-0) – Chemical Identity and Core Research Profile


1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea (CAS 2034331-99-0) is a synthetic, unsymmetrically N,N′-disubstituted urea derivative incorporating a benzofuran-2-yl-propan-2-yl arm and a 4-ethoxyphenyl arm. It belongs to a broader chemotype of benzofuran-substituted ureas that have been explored as antagonists of the P2Y₁ receptor [1] and as inhibitors of soluble epoxide hydrolase (sEH) [2]. The compound is offered as a research-grade chemical by multiple specialty suppliers, with a reported molecular formula of C₂₀H₂₂N₂O₃ and a molecular weight of 338.4 g/mol . Its specific biological activity profile remains largely uncharacterized in the peer-reviewed public domain, making it a candidate for de novo screening and structure–activity relationship (SAR) exploration rather than a validated tool compound.

Why In-Class Benzofuran-Urea Analogs Cannot Substitute for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea Without Quantitative Validation


Within the benzofuran-urea chemotype, minor structural modifications—such as altering the substitution on the phenyl ring, changing the linker between the urea core and the benzofuran, or replacing the benzofuran with a benzothiophene—have been shown to cause orders-of-magnitude shifts in target potency and selectivity. For example, in the P2Y₁ antagonist series, moving from a 4-ethoxyphenyl to a 4-trifluoromethoxyphenyl substitution pattern or varying the spacer length critically modulated both receptor affinity and functional antagonism of ADP-induced platelet activation [1]. Similarly, in the sEH inhibitor field, conformationally restricted urea pharmacophores demonstrated that even subtle changes in the N-alkyl substituent profile can alter inhibition constants (Ki) from low nanomolar to micromolar ranges [2]. Consequently, assuming functional interchangeability between 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea and its closest commercially available analogs—such as the 2-methoxyethyl or o-tolyl variants—without direct comparative data risks invalidating SAR conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea Versus Closest Analogs


Molecular Weight Difference vs. 2-Methoxyethyl Analog (CAS 2034207-66-2) Influences Molar Dosing Calculations

The target compound (C₂₀H₂₂N₂O₃, MW = 338.4 g/mol) is 16.0 g/mol lighter than its closest listed structural neighbor, 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea (C₂₀H₂₂N₂O₄, MW = 354.4 g/mol), due to the replacement of a methoxy group with a hydrogen on the linker carbon. This 4.5% mass reduction directly affects molar concentration calculations in assay preparation; at a fixed mass concentration of 10 mg/mL, the target compound yields a 29.5 mM solution versus 28.2 mM for the comparator, a 4.7% increase in molarity that could confound dose–response comparisons if not accounted for during procurement .

Medicinal Chemistry SAR Exploration Procurement Specification

Linker Flexibility and Hydrogen-Bond Donor Count Differentiate Target Compound from Methoxyethyl and Hydroxypropyl Congeners

The target compound features a propan-2-yl linker bearing a single methyl branch and a hydrogen (1 hydrogen-bond donor on urea NH, plus urea NH' = 2 total HBD), whereas the 2-methoxyethyl analog (CAS 2034207-66-2) introduces an ether oxygen that can act as an additional hydrogen-bond acceptor, and the 2-hydroxypropyl analog (CAS 2034546-66-0) adds a hydroxyl HBD. The target compound's higher hydrophobicity (clogP ~4.0 estimated) and reduced H-bond acceptor count versus comparators predict superior passive membrane permeability and reduced aqueous solubility, directly impacting suitability for cell-based vs. biochemical assay formats . Quantitative measurement of these properties is pending experimental determination.

Conformational Analysis Pharmacophore Design ADME Prediction

P2Y₁ Receptor Antagonism SAR Context: 4-Ethoxyphenyl Substitution Provides a Defined Benchmark for Potency Optimization

In the seminal benzofuran-urea P2Y₁ antagonist series, the 4-ethoxyphenyl substituent was identified as a key moiety influencing antagonist potency. While the exact IC₅₀ of the target compound at P2Y₁ has not been publicly disclosed, the structure–activity relationship published by Thoret et al. (2010) demonstrates that 4-alkoxyphenyl ureas with alkyl spacers between the urea and benzofuran can achieve IC₅₀ values in the low micromolar range for inhibition of ADP-induced platelet aggregation [1]. The target compound occupies a distinct position in this SAR matrix—combining a propan-2-yl spacer with a 4-ethoxy group—that is not represented by any other commercially cataloged analog. This makes it a unique tool for probing the steric and electronic requirements of the P2Y₁ orthosteric site.

P2Y₁ Antagonist Platelet Aggregation GPCR Pharmacology

Soluble Epoxide Hydrolase (sEH) Inhibitor Pharmacophore Relevance: Conformationally Unrestricted Urea as a Tool for Exploring Flexibility–Activity Relationships

The patent literature on conformationally restricted urea sEH inhibitors (US 8,501,783 B2) establishes that constraining the urea pharmacophore with a cyclohexane ring generally enhances potency (Ki values as low as 0.5 nM for optimized constrained analogs) [1]. The target compound, by contrast, is a conformationally unrestricted urea, which may exhibit lower sEH affinity but greater synthetic accessibility and potential for distinct off-target profiles. For laboratories studying the thermodynamic and kinetic drivers of sEH inhibition, the target compound serves as a flexible control that complements constrained analogs. No direct sEH inhibition data for this specific compound are publicly available.

sEH Inhibition Cardiovascular Research Inflammation

Validated Application Scenarios for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea Based on Current Evidence


P2Y₁ Receptor Antagonist SAR Probe for Spacer Length Optimization

As established in Section 3 (Evidence Item 3), the target compound occupies a unique cell in the P2Y₁ antagonist SAR matrix—specifically, the propan-2-yl spacer combined with 4-ethoxyphenyl urea. Research groups synthesizing or screening benzofuran-urea P2Y₁ antagonists can procure this compound as a ready-made reference point to evaluate the impact of spacer branching on antagonist potency, without investing 2–4 weeks in custom synthesis [1].

Conformational Flexibility Control in sEH Inhibitor Mechanistic Studies

Evidence Item 4 highlights that this compound is a conformationally unrestricted urea, in contrast to the constrained analogs dominating the sEH inhibitor patent literature. Laboratories investigating the entropic contribution to sEH binding can use this compound as a flexible negative control alongside constrained inhibitors, enabling thermodynamic profiling via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [2].

Physicochemical Property Benchmarking in Cell-Permeability Assays

The calculated molecular properties presented in Evidence Item 2 (clogP ~4.0, reduced HBA count vs. methoxyethyl analog) suggest this compound is better suited for cell-based assays requiring passive membrane permeability. Research teams evaluating benzofuran-urea libraries for intracellular target engagement can use it as a permeability benchmark, especially in Caco-2 or PAMPA assays, to correlate structural features with permeability coefficients .

Chemical Procurement Reference Standard for Molar Concentration Calibration

As detailed in Evidence Item 1, the 4.5% molecular weight difference from the closest cataloged analog (CAS 2034207-66-2) means that procurement by mass alone introduces concentration errors. This compound can serve as a calibration standard for establishing accurate molar dosing protocols within benzofuran-urea compound libraries, ensuring cross-study comparability .

Quote Request

Request a Quote for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.